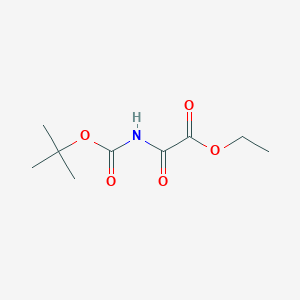

Ethyl N-(tert-butoxycarbonyl)oxamate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5/c1-5-14-7(12)6(11)10-8(13)15-9(2,3)4/h5H2,1-4H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQWJVXMDHQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369965 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-34-1 | |

| Record name | Ethyl N-(tert-butoxycarbonyl)oxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-Boc-oxamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl N-(tert-butoxycarbonyl)oxamate for Researchers and Drug Development Professionals

An essential reagent in modern organic synthesis, Ethyl N-(tert-butoxycarbonyl)oxamate plays a crucial role in the efficient introduction of a protected amino group. This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and its application in the Mitsunobu reaction, tailored for researchers, scientists, and professionals in drug development.

Core Physical and Chemical Properties

This compound, also known as N-Boc ethyl oxamate, is a stable, commercially available reagent. Its key physical and chemical properties are summarized below, providing essential data for its handling, application, and characterization. While some sources describe the compound as a liquid at room temperature, others classify it as a solid, a discrepancy that may be attributable to its relatively low melting point or the presence of impurities.[1][2]

| Property | Value | Reference |

| CAS Number | 216959-34-1 | [3] |

| Molecular Formula | C₉H₁₅NO₅ | [4] |

| Molecular Weight | 217.22 g/mol | [1] |

| Melting Point | 115-120 °C | [1] |

| Boiling Point | 132-136 °C at 0.1 mmHg | [1] |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index (n20/D) | 1.449 | |

| Physical State | Solid or Liquid | [2] |

Synthesis of this compound: An Experimental Protocol

The following protocol details the synthesis of this compound via the N-protection of ethyl oxamate using di-tert-butyl dicarbonate (Boc₂O) and 4-(dimethylamino)pyridine (DMAP) as a catalyst. This method is adapted from standard procedures for the N-Boc protection of amines.

Materials:

-

Ethyl oxamate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl oxamate (1 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (ethyl oxamate) is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

-

¹H NMR: Expected signals include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the tert-butyl protons, and a broad singlet for the N-H proton.

-

¹³C NMR: Expected signals include those for the carbonyl carbons of the ester and amide groups, the quaternary and methyl carbons of the tert-butyl group, and the methylene and methyl carbons of the ethyl group.

Application in the Mitsunobu Reaction: A Workflow for the Synthesis of N-Boc Protected Amines

This compound is a key reagent in the Mitsunobu reaction, facilitating the conversion of primary and secondary alcohols to N-Boc protected amines with inversion of stereochemistry.[5][6] This reaction is of significant importance in the synthesis of chiral amines, which are valuable building blocks in pharmaceutical and natural product synthesis.

The general workflow for this transformation is depicted in the following diagram:

Experimental Protocol for the Mitsunobu Reaction:

-

Reaction Setup: To a solution of the alcohol (1 equivalent), this compound (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.2 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the alcohol is consumed, as monitored by TLC.

-

Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to isolate the desired N-Boc protected amine.

This in-depth guide provides the essential technical information for the effective use of this compound in a research and development setting. Its well-defined properties and synthetic utility make it a valuable tool in the synthesis of complex molecules, particularly in the field of drug discovery.

References

- 1. This compound | 216959-34-1 [amp.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound|CAS 216959-34-1|TCIJT|製品詳細 [tci-chemical-trading.com]

- 5. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]

- 6. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl N-(tert-butoxycarbonyl)oxamate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl N-(tert-butoxycarbonyl)oxamate, a key reagent in modern organic synthesis. This document details its chemical properties, provides a comprehensive experimental protocol for its principal application, and illustrates the underlying reaction mechanism.

Core Compound Data

This compound is a versatile reagent primarily used for the conversion of alcohols into N-Boc protected amines.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 216959-34-1 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₅NO₅ | --INVALID-LINK-- |

| Molecular Weight | 217.22 g/mol | --INVALID-LINK-- |

| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate | --INVALID-LINK-- |

| Synonyms | N-Boc ethyl oxamate, Ethyl N-Boc-oxamidate, Boc-Ox-Et | --INVALID-LINK-- |

| Physical State | Liquid | --INVALID-LINK-- |

Application in Organic Synthesis: The Mitsunobu Reaction

This compound serves as an efficient nitrogen nucleophile in the Mitsunobu reaction. This reaction facilitates the conversion of primary and secondary alcohols into a variety of other functional groups, in this case, a Boc-protected amine. The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center, making it a powerful tool in stereoselective synthesis.

A significant application of this reagent is in the synthesis of N-methyl allylic amines from allylic alcohols. This transformation is valuable in the development of pharmaceuticals and the synthesis of natural products.

Experimental Protocol: General Procedure for the Mitsunobu Reaction

The following is a representative experimental protocol for the Mitsunobu reaction utilizing this compound with an allylic alcohol, adapted from the work of van Veen, et al. in the Journal of Organic Chemistry.

Materials:

-

Allylic alcohol

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the allylic alcohol (1.0 equivalent), this compound (1.5 equivalents), and triphenylphosphine (1.5 equivalents).

-

Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected amine.

Reaction Mechanism and Workflow

The Mitsunobu reaction proceeds through a series of key intermediates. The workflow and the chemical transformations are depicted in the following diagrams.

References

Spectroscopic Analysis of Ethyl N-(tert-butoxycarbonyl)oxamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl N-(tert-butoxycarbonyl)oxamate, a key reagent in organic synthesis. Due to the limited availability of experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and Infrared (IR) spectroscopy data for a closely related structural analog. These data points are crucial for the characterization and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental IR absorption bands for its structural analog, ethyl oxamate.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.3 (Predicted) | Singlet | 1H | N-H |

| 4.3 (Predicted) | Quartet | 2H | O-CH₂-CH₃ |

| 1.5 (Predicted) | Singlet | 9H | C(CH₃)₃ |

| 1.3 (Predicted) | Triplet | 3H | O-CH₂-CH₃ |

Note: Data is predicted and should be used as a reference. Actual experimental values may vary.

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| 162.0 (Predicted) | Ester C=O |

| 158.0 (Predicted) | Amide C=O |

| 150.0 (Predicted) | Carbamate C=O |

| 84.0 (Predicted) | O-C(CH₃)₃ |

| 64.0 (Predicted) | O-CH₂-CH₃ |

| 28.0 (Predicted) | O-C(CH₃)₃ |

| 14.0 (Predicted) | O-CH₂-CH₃ |

Note: Data is predicted and should be used as a reference. Actual experimental values may vary.

IR Spectroscopy Data of Ethyl Oxamate (Analog)

The following IR data is for ethyl oxamate, a close structural analog of this compound. The key functional groups present in ethyl oxamate provide a useful reference for the expected vibrational frequencies in the target molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3350-3150 | N-H Stretch |

| 1740-1720 | C=O Stretch (Ester) |

| 1680-1640 | C=O Stretch (Amide I) |

| 1570-1515 | N-H Bend (Amide II) |

| 1250-1000 | C-O Stretch |

Note: This data is for the analog ethyl oxamate and serves as an estimation for the peak locations in this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid organic compound such as this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: A solution of the sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added if the solvent does not contain an internal standard.

-

Instrument Setup: The NMR spectrometer is set up and calibrated according to the manufacturer's instructions. This includes tuning and shimming the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. Key parameters such as the number of scans, acquisition time, and relaxation delay are optimized to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is collected.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded. The instrument scans the sample with infrared radiation over a specific wavenumber range (typically 4000-400 cm⁻¹).

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The positions of the absorption bands are then identified and reported in wavenumbers (cm⁻¹).

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

The Role of Ethyl N-(tert-butoxycarbonyl)oxamate in the Mitsunobu Reaction: A Detailed Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry. A significant advancement in the formation of carbon-nitrogen bonds via this reaction is the use of Ethyl N-(tert-butoxycarbonyl)oxamate (N-Boc ethyl oxamate) as a proficient nitrogen nucleophile. This technical guide provides an in-depth exploration of the mechanism of action of N-Boc ethyl oxamate in the Mitsunobu reaction, particularly in the synthesis of N-methyl allylic amines from allylic alcohols. Detailed experimental protocols, quantitative data on reaction yields, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction

The synthesis of amines, particularly chiral amines, is a critical endeavor in the pharmaceutical and agrochemical industries. The Mitsunobu reaction offers a powerful, metal-free method for accessing these valuable compounds from readily available alcohols.[1][2] Traditionally, the use of nitrogen nucleophiles in the Mitsunobu reaction has been limited to acidic compounds such as phthalimide or hydrazoic acid, which often necessitate harsh deprotection steps.[3] The development of N-Boc ethyl oxamate as a nitrogen source represents a significant improvement, providing a milder and more versatile route to N-protected amines.[1][2] This reagent effectively couples with a range of primary and secondary alcohols under standard Mitsunobu conditions, leading to the corresponding N-Boc protected amines which can be further functionalized.[1][4]

The Core Mechanism of the Mitsunobu Reaction with this compound

The generally accepted mechanism of the Mitsunobu reaction involves the in situ formation of a reactive alkoxyphosphonium salt from an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] This activated alcohol is then susceptible to nucleophilic attack by a suitable pronucleophile.

In the context of using N-Boc ethyl oxamate as the nitrogen source, the key steps are as follows:

-

Activation of Triphenylphosphine: Triphenylphosphine, a key reducing agent in the reaction, initiates the process by a nucleophilic attack on the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD). This leads to the formation of a zwitterionic betaine intermediate.

-

Proton Transfer: The acidic N-H proton of this compound is transferred to the betaine, forming a phosphonium salt of the deprotonated oxamate and the hydrazine derivative of DEAD.

-

Formation of the Alkoxyphosphonium Salt: The alcohol substrate is then activated by the phosphonium salt, leading to the formation of an alkoxyphosphonium salt and the release of the oxamate anion. This step is crucial as it converts the hydroxyl group of the alcohol into a good leaving group.

-

Nucleophilic Attack: The deprotonated N-Boc ethyl oxamate, acting as the nitrogen nucleophile, attacks the carbon atom bearing the activated hydroxyl group. This is a bimolecular nucleophilic substitution (Sₙ2) reaction, which results in the inversion of stereochemistry at a chiral center.

-

Product Formation and Byproducts: The Sₙ2 displacement yields the desired N-Boc protected amine product and triphenylphosphine oxide as a byproduct.

Mechanistic Pathway

Caption: The mechanistic pathway of the Mitsunobu reaction using this compound.

Quantitative Data Summary

The utility of this compound in the Mitsunobu reaction has been demonstrated across a range of allylic alcohols. The following table summarizes the yields for the formation of N-Boc allylic amines from various substrates as reported by van Veen, Wales, and Clayden (2021).[1]

| Entry | Allylic Alcohol Substrate | Product | Yield (%) |

| 1 | Cinnamyl alcohol | N-Boc-N-cinnamylamine | 95 |

| 2 | Geraniol | N-Boc-N-geranylamine | 88 |

| 3 | (E)-Hex-2-en-1-ol | N-Boc-N-((E)-hex-2-en-1-yl)amine | 92 |

| 4 | (Z)-Hex-2-en-1-ol | N-Boc-N-((Z)-hex-2-en-1-yl)amine | 85 |

| 5 | 1-Octen-3-ol | N-Boc-N-(1-octen-3-yl)amine | 78 |

| 6 | Cyclohex-2-en-1-ol | N-Boc-N-(cyclohex-2-en-1-yl)amine | 89 |

Experimental Protocols

The following are representative experimental protocols for the synthesis of N-Boc allylic amines using this compound under Mitsunobu conditions, and the subsequent conversion to N-methyl allylic amine hydrochlorides.[1]

General Procedure for the Mitsunobu Reaction

To a solution of the allylic alcohol (1.0 equiv), this compound (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting alcohol. The solvent is then removed under reduced pressure, and the crude residue is purified by flash column chromatography on silica gel to afford the corresponding N-Boc protected allylic amine.

Overall Experimental Workflow

The conversion of an allylic alcohol to the corresponding N-methyl allylic amine hydrochloride salt involves a three-step sequence: the Mitsunobu reaction, N-methylation, and Boc-deprotection.

Caption: The overall experimental workflow from allylic alcohol to N-methyl allylic amine hydrochloride.

Conclusion

This compound has emerged as a highly effective and versatile nitrogen nucleophile for the Mitsunobu reaction. Its use allows for the mild and efficient synthesis of N-Boc protected amines from a variety of primary and secondary alcohols, with predictable inversion of stereochemistry. The resulting protected amines are valuable intermediates, readily convertible to other functionalized amine derivatives. The protocols and mechanistic insights provided in this guide are intended to facilitate the adoption and application of this valuable synthetic tool by researchers in both academic and industrial settings, particularly in the field of drug discovery and development. The scalability and high yields associated with this methodology underscore its practical utility in the synthesis of complex nitrogen-containing molecules.[1][2]

References

- 1. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Key Reactive Sites of Ethyl N-(tert-butoxycarbonyl)oxamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(tert-butoxycarbonyl)oxamate is a versatile reagent and a molecule of interest in organic synthesis and medicinal chemistry. Its chemical architecture, featuring an N-Boc protected amide, an ethyl ester, and adjacent carbonyl groups, presents a unique landscape of reactive sites. This technical guide provides a comprehensive analysis of these sites, detailing their reactivity in various chemical transformations. A key focus is placed on the nucleophilic character of the amide nitrogen in the Mitsunobu reaction, a critical application for the stereospecific synthesis of N-Boc protected amines from alcohols. Furthermore, the potential for electrophilic attack on the carbonyl carbons and the oxamate moiety's role as a potential inhibitor of lactate dehydrogenase (LDH) are explored. This document consolidates experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers utilizing or studying this compound.

Chemical Structure and Properties

This compound possesses the following chemical structure:

IUPAC Name: ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoacetate[1]

Molecular Formula: C₉H₁₅NO₅

Molecular Weight: 217.22 g/mol

CAS Number: 216959-34-1[1]

The molecule's structure reveals several key functional groups that dictate its reactivity:

-

N-(tert-butoxycarbonyl) (N-Boc) protected amide: The Boc group is a common protecting group for amines, and its presence influences the nucleophilicity of the amide nitrogen.

-

Ethyl ester: This group is susceptible to hydrolysis and reduction under appropriate conditions.

-

α-Ketoamide and α-Ketoester moieties: The two carbonyl groups adjacent to each other create a reactive α-dicarbonyl system.

Key Reactive Sites and Their Transformations

The reactivity of this compound is primarily centered around its nitrogen and carbonyl functionalities.

The Amide Nitrogen: A Nucleophilic Center in the Mitsunobu Reaction

The most well-documented and synthetically useful reactive site of this compound is the amide nitrogen. While amides are generally poor nucleophiles, under the conditions of the Mitsunobu reaction, the nitrogen atom of this compound acts as an effective nucleophile for the conversion of alcohols to N-Boc protected amines.

This transformation is particularly valuable as it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, providing a reliable method for the stereospecific synthesis of chiral amines.

Reaction Scheme:

Caption: General scheme of the Mitsunobu reaction with this compound.

The following is a general procedure adapted from the work of Clayden and coworkers.

To a solution of the allylic alcohol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C is added triphenylphosphine (1.5 equiv) and this compound (1.5 equiv). To this stirred solution is added diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-Boc protected allylic amine.

The Mitsunobu reaction using this compound has been successfully applied to a range of primary and secondary allylic alcohols, demonstrating its versatility. The following table summarizes representative examples.

| Entry | Allylic Alcohol Substrate | Product | Yield (%) |

| 1 | Cinnamyl alcohol | N-Boc-N-cinnamyl oxamate | 85 |

| 2 | Geraniol | N-Boc-N-geranyl oxamate | 78 |

| 3 | (R)-1-phenylethanol | (S)-N-(1-phenylethyl)-N-Boc oxamate | 92 |

| 4 | Cyclohex-2-en-1-ol | N-Boc-N-(cyclohex-2-en-1-yl) oxamate | 88 |

Data is representative and compiled from literature sources.

The Carbonyl Groups: Potential Electrophilic Sites

The two carbonyl carbons in the oxamate moiety are electrophilic and can potentially undergo nucleophilic attack.

The ethyl ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction would unmask a new reactive handle on the molecule. While specific studies on the hydrolysis of this compound are not prevalent, the general mechanism for ester hydrolysis is well-established. Basic hydrolysis (saponification) is typically irreversible and proceeds via nucleophilic acyl substitution.

Reaction Workflow:

Caption: Workflow for the hydrolysis of the ethyl ester of this compound.

The carbonyl groups of the ester and amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of the ester would yield a primary alcohol, while the reduction of the amide would lead to an amine. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters and amides. The α-keto arrangement might influence the reactivity and selectivity of the reduction.

The Oxamate Moiety: Potential for Biological Activity

The oxamate functional group is a known structural analog of pyruvate and acts as a competitive inhibitor of lactate dehydrogenase (LDH). LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. Inhibition of LDH can lead to a disruption of cancer cell metabolism and is a target for anticancer drug development.

While direct studies on the LDH inhibitory activity of this compound are limited, structure-activity relationship studies on other N-substituted oxamates suggest that modifications on the amide nitrogen can influence the inhibitory potency. The presence of the bulky N-Boc group and the ethyl ester in the title compound would likely modulate its interaction with the active site of LDH compared to unsubstituted oxamate.

Signaling Pathway Context:

Caption: Potential inhibition of Lactate Dehydrogenase (LDH) by the oxamate moiety.

Spectroscopic Data Analysis

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products.

Table of Expected Spectroscopic Features:

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Ethyl (-CH₂CH₃) | ~4.3 ppm (q, 2H), ~1.3 ppm (t, 3H) |

| tert-Butyl (-C(CH₃)₃) | ~1.5 ppm (s, 9H) | |

| Amide (-NH-) | Broad singlet, variable chemical shift | |

| ¹³C NMR | Carbonyls (C=O) | ~150-170 ppm |

| tert-Butyl (C(CH₃)₃) | ~80 ppm | |

| tert-Butyl (-C(CH₃)₃) | ~28 ppm | |

| Ethyl (-CH₂CH₃) | ~62 ppm, ~14 ppm | |

| IR Spectroscopy | N-H Stretch | ~3300 cm⁻¹ |

| C=O Stretch (Ester) | ~1750 cm⁻¹ | |

| C=O Stretch (Amide/Carbamate) | ~1700-1720 cm⁻¹ |

Conclusion

This compound is a molecule with a rich chemical reactivity profile centered on its N-Boc protected amide and oxamate core. The nucleophilicity of the amide nitrogen in the Mitsunobu reaction provides a powerful tool for the stereospecific synthesis of protected amines. The electrophilic carbonyl centers offer opportunities for further functionalization through hydrolysis or reduction. Furthermore, the embedded oxamate moiety suggests a potential for biological activity as an LDH inhibitor, making this compound a subject of interest for medicinal chemists. This guide provides a foundational understanding of these reactive sites, supported by experimental context, to aid researchers in the effective application and further investigation of this versatile molecule. Further research is warranted to fully elucidate the reactivity of the dicarbonyl system and to directly assess the biological activity of the title compound.

References

Understanding the stability and storage conditions for Ethyl N-(tert-butoxycarbonyl)oxamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl N-(tert-butoxycarbonyl)oxamate (CAS No. 216959-34-1). A thorough understanding of this reagent's chemical stability is critical for its effective use in synthesis, particularly in the transformation of alcohols into BOC-protected amines, ensuring reaction reproducibility and purity of the final product.

Core Chemical Properties and Stability Profile

This compound is a reagent valued for the lability of its N-Boc (tert-butoxycarbonyl) protecting group under specific conditions, which allows for controlled deprotection in synthetic workflows.[1] The stability of the molecule is largely dictated by the integrity of this N-Boc group and the ethyl ester functionality.

General Stability

The N-Boc group is renowned for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation.[1][2][3] This robustness makes it an orthogonal protecting group to base-labile groups like Fmoc and hydrogenolysis-labile groups such as Cbz.[1] However, the molecule's stability is compromised by acidic conditions and elevated temperatures.

Sensitivity to Acidic Conditions

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the N-Boc group. This reaction proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[1]

-

Strong Acids : Reagents such as trifluoroacetic acid (TFA), often used in concentrations of 20-50% in solvents like dichloromethane (DCM), will rapidly cleave the Boc group.[1]

-

Mild Acids : Even dilute acids can lead to degradation over time. For instance, residual acidic impurities or exposure to 0.1% TFA, commonly used in chromatography, can cause slow cleavage, a process that is accelerated upon solvent evaporation which concentrates the acid.[4]

Thermal Stability

This compound is susceptible to thermal decomposition. The thermal lability of the N-Boc group is a known characteristic, with deprotection occurring at elevated temperatures.[5] For many N-Boc protected compounds, decomposition begins at temperatures around 150-200°C, yielding isobutene and carbon dioxide.[6] Studies on thermal deprotection have demonstrated that the required temperature can vary significantly (from 120°C to 240°C) depending on the molecular structure and the solvent used.[7] Therefore, prolonged exposure to high temperatures during synthesis or storage should be avoided.

Hydrolytic and Photostability

-

Hydrolytic Stability : The N-Boc group is generally stable to base-catalyzed hydrolysis.[3] However, under acidic conditions, hydrolysis of the carbamate can occur.[8] While direct studies on this compound are not available, some N-Boc protected compounds have been shown to undergo deprotection in boiling water, suggesting that hydrolysis is possible at high temperatures.[9] The ethyl ester moiety is also susceptible to hydrolysis under both acidic and basic conditions, which would yield N-(tert-butoxycarbonyl)oxamic acid.

Quantitative Data and Storage Recommendations

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Source(s) |

| Recommended Storage Temp. | -20°C | [] |

| Purity | ≥97.0% | [] |

| Physical State | Solid / Liquid | - |

| Melting Point | 115-120°C | [] |

| Boiling Point | 132-136°C @ 0.1 mmHg | [] |

| Density | 1.142 g/cm³ | [] |

Optimal Storage Conditions: To ensure maximum shelf-life and prevent degradation, this compound should be stored under the following conditions:

-

Temperature : Store at -20°C in a tightly sealed container.[]

-

Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

-

Light : Protect from light.

-

Incompatibilities : Keep away from strong acids, strong bases, and oxidizing agents.

Visualizing the Stability Assessment Workflow

The following diagram illustrates a logical workflow for assessing the stability of a chemical reagent like this compound to establish appropriate storage and handling procedures.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The hydrolysis of amides, esters, and related compounds in acid solution. Part I. Amides, carbamates, and ureas - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of Ethyl N-(tert-butoxycarbonyl)oxamate in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for determining and understanding the solubility of Ethyl N-(tert-butoxycarbonyl)oxamate, a key reagent in chemical synthesis. Due to the absence of publicly available quantitative solubility data for this specific compound, this document details the standardized experimental protocols necessary for its determination and establishes a template for the presentation of such data.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that dictates the suitability of a solvent for a given chemical process, including reaction, purification, and formulation. For this compound, a reagent often used in the synthesis of protected amines, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, improving yield and purity, and developing robust purification strategies. An accurate solubility profile enables researchers to select appropriate solvent systems, avoid precipitation issues, and ensure homogenous reaction mixtures, which are critical for consistent and reproducible outcomes in drug discovery and development.

Quantitative Solubility Data

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C

| Solvent | Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |

| Hexane | 0.1 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Toluene | 2.4 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Dichloromethane (DCM) | 3.1 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Diethyl Ether | 2.8 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Ethyl Acetate (EtOAc) | 4.4 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Acetone | 5.1 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Isopropanol (IPA) | 3.9 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Ethanol (EtOH) | 4.3 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Methanol (MeOH) | 5.1 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Acetonitrile (ACN) | 5.8 | Data Not Available | Data Not available | HPLC/Gravimetric |

| Dimethylformamide (DMF) | 6.4 | Data Not Available | Data Not Available | HPLC/Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Data Not Available | Data Not Available | HPLC/Gravimetric |

Note: The molecular weight of this compound (C9H15NO5) is 217.22 g/mol .

Experimental Protocols for Solubility Determination

The determination of thermodynamic solubility is most reliably achieved using the equilibrium shake-flask method.[1][2] This method ensures that the solvent is fully saturated with the solute and that the system has reached equilibrium.

Equilibrium Shake-Flask Method

This protocol is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given organic solvent at a specified temperature and pressure.

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).[2][4] Preliminary studies can determine the minimum time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.[1]

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of a solute in a saturated solution.[5][6]

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

A suitable reverse-phase column (e.g., C18).

Method:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water, that allows for good separation and peak shape of the analyte.

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system under the same conditions as the standards.

-

Concentration Calculation: Determine the peak area for this compound in the sample chromatogram. Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the solubility of the compound in that solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining thermodynamic solubility.

Conclusion

This technical guide outlines the essential methodologies for determining the solubility profile of this compound in common organic solvents. By following the detailed equilibrium shake-flask protocol coupled with a robust analytical technique such as HPLC, researchers can generate reliable and reproducible solubility data. This information is invaluable for the rational selection of solvents, leading to the optimization of synthetic and purification processes in research and drug development.

References

Theoretical Insights into the Reactivity of Ethyl N-(tert-butoxycarbonyl)oxamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(tert-butoxycarbonyl)oxamate is a versatile reagent in organic synthesis, notably employed as a nitrogen nucleophile in the Mitsunobu reaction for the synthesis of protected amines. An in-depth understanding of its reactivity is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations. This technical guide provides a comprehensive overview of the theoretical studies concerning the reactivity of this compound, focusing on the interplay of its constituent functional groups: the N-tert-butoxycarbonyl (N-Boc) protecting group, the oxamate moiety, and the ethyl ester. While direct computational studies on the entire molecule are limited, a wealth of theoretical data on its components allows for a detailed analysis of its electronic structure and reaction mechanisms. This guide synthesizes this information to present a coherent picture of its reactivity profile, supported by quantitative data and detailed mechanistic pathways.

Introduction

This compound has emerged as a valuable tool for the introduction of a protected amine functionality, particularly in the context of the Mitsunobu reaction, where it allows for the conversion of primary and secondary alcohols to N-Boc protected amines with inversion of configuration.[1][2][] Its reactivity is governed by the electronic properties of the oxamate and the N-Boc groups. The N-Boc group is a widely used acid-labile protecting group for amines, and its stability and cleavage have been the subject of numerous theoretical and experimental investigations.[4][5][6] The oxamate functionality, an isostere of pyruvate, has been studied in the context of enzyme inhibition, providing insights into its electronic distribution and interaction with biological targets.[7][8] This guide will delve into the theoretical underpinnings of the reactivity of this compound, focusing on its role in key synthetic transformations and the mechanisms governing its stability and deprotection.

Theoretical Analysis of Reactivity

Electronic Structure and Nucleophilicity

The reactivity of this compound as a nucleophile in the Mitsunobu reaction is attributed to the acidity of the N-H proton of the carbamate. The electron-withdrawing nature of the adjacent oxamate moiety enhances the acidity of this proton, facilitating its deprotonation to form a nucleophilic anion. Density Functional Theory (DFT) studies on related carbamates and oxamates provide insights into the charge distribution and frontier molecular orbitals (HOMO-LUMO) that govern its reactivity.[9][10][11] The HOMO is typically localized on the nitrogen and oxygen atoms of the carbamate, indicating the site of nucleophilic attack.

The Mitsunobu Reaction: A Mechanistic Overview

The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of functional groups, including esters, ethers, and amines.[12][13] When this compound is employed as the nucleophile, it leads to the formation of N-Boc protected amines. The generally accepted mechanism involves the following key steps:

-

Activation of Triphenylphosphine: Triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD) to form a betaine intermediate.

-

Proton Transfer: The acidic N-H proton of this compound is transferred to the betaine, forming a phosphonium salt and the deprotonated nucleophile.

-

Activation of the Alcohol: The alcohol attacks the phosphonium salt, displacing the azodicarboxylate anion and forming an alkoxyphosphonium salt.

-

Nucleophilic Substitution: The deprotonated this compound anion acts as a nucleophile, attacking the carbon atom of the alkoxyphosphonium salt in an Sₙ2 fashion. This results in the formation of the desired N-Boc protected amine with inversion of stereochemistry, along with triphenylphosphine oxide.

N-Boc Group Reactivity: Protection and Deprotection

The stability and selective removal of the N-Boc group are critical for its utility in multi-step synthesis. Theoretical studies have elucidated the mechanisms of both its installation and cleavage.

N-Boc Protection

The N-Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, followed by the collapse of the tetrahedral intermediate to release tert-butanol, carbon dioxide, and the protected amine.[5]

N-Boc Deprotection

The acid-lability of the N-Boc group is its most important characteristic. The deprotection mechanism is well-understood and has been supported by computational studies.[14][15]

Acid-Catalyzed Deprotection:

The reaction is initiated by protonation of the carbonyl oxygen of the Boc group. This is followed by a fragmentation of the protonated carbamate to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[5][6] The formation of the tert-butyl cation can sometimes lead to side reactions, which can be mitigated by the use of scavengers.[6]

Thermal Deprotection:

In some cases, the N-Boc group can be removed thermally. Computational modeling suggests a concerted mechanism involving an initial slow proton transfer with the release of isobutylene, followed by rapid decarboxylation.[14]

Quantitative Data

Table 1: Theoretical Data for Related Systems

| Parameter | System/Reaction | Value | Computational Method | Reference |

| pKa of N-H | N-Boc-p-toluenesulfonamide | ~10-11 (in DMSO) | Experimental | [16] |

| Activation Energy (Deprotection) | Acid-catalyzed N-Boc deprotection | Varies with substrate and acid | Kinetic Studies | [15] |

| HOMO-LUMO Gap | Oxamate anion | ~5-6 eV | DFT (B3LYP/6-31++G(d,p)) | [11] |

| Charge on Nitrogen | Carbamates | Negative partial charge | DFT Calculations | [9] |

Note: The pKa value for N-Boc-p-toluenesulfonamide is provided as an estimate for the acidity of a related N-Boc derivative. The actual pKa of this compound may differ.

Experimental and Computational Protocols

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) for geometry optimization and energy calculations. A common level of theory used is B3LYP with a 6-31G(d,p) or larger basis set.[7][10][11] Solvation effects are often included using implicit solvent models like the Polarizable Continuum Model (PCM). For studying reaction mechanisms, transition state searches are performed, followed by intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the reactants and products.

Experimental protocols for the Mitsunobu reaction typically involve the dropwise addition of an azodicarboxylate to a solution of the alcohol, triphenylphosphine, and this compound in an anhydrous aprotic solvent like THF or dichloromethane at low temperatures (e.g., 0 °C to room temperature).[1] N-Boc deprotection is commonly achieved by treating the protected amine with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in an organic solvent.[6]

Conclusion

The reactivity of this compound is a product of the synergistic effects of its constituent functional groups. Theoretical studies on related systems provide a robust framework for understanding its behavior as a nucleophile in the Mitsunobu reaction and the mechanisms of N-Boc group manipulation. The electron-withdrawing nature of the oxamate moiety enhances the nucleophilicity of the carbamate nitrogen upon deprotonation, while the well-characterized acid-lability of the N-Boc group allows for its strategic removal. This guide has synthesized the available theoretical data to provide a comprehensive overview for researchers in organic synthesis and drug development, enabling a more rational approach to the application of this important reagent. Further direct computational studies on this compound would be beneficial to refine our understanding of its reactivity and to quantitatively predict its behavior in various chemical environments.

References

- 1. Mitsunobu Reaction [organic-chemistry.org]

- 2. N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. total-synthesis.com [total-synthesis.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Mechanistic Analysis of Fluorescence Quenching of Reduced Nicotinamide Adenine Dinucleotide by Oxamate in Lactate Dehydrogenase Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A computational quantitative structure-activity relationship study of carbamate anticonvulsants using quantum pharmacological methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electronic structure and PCA analysis of covalent and non-covalent acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

Unveiling Ethyl N-(tert-butoxycarbonyl)oxamate: From Discovery to Synthesis and Application

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characteristics of Ethyl N-(tert-butoxycarbonyl)oxamate, a key reagent in modern organic chemistry.

This technical document provides an in-depth overview of this compound, a versatile building block, from its initial discovery to its detailed synthesis and characterization. It serves as a practical resource for laboratory work, offering detailed experimental protocols and a summary of its chemical and physical properties.

Introduction

This compound, also known as N-Boc ethyl oxamate, has emerged as a significant reagent, particularly in the synthesis of N-Boc protected amines. Its discovery and initial application were first reported by Berrée, Michelot, and Le Corre in a 1998 publication in Tetrahedron Letters. They introduced it as a novel nitrogen nucleophile for use in Mitsunobu reactions, a powerful method for converting alcohols into a variety of other functional groups.[1] This discovery provided a valuable tool for synthetic chemists, offering a reliable method for the introduction of the widely used tert-butoxycarbonyl (Boc) protecting group onto a nitrogen atom.

The primary utility of this compound lies in its ability to participate in reactions like the Mitsunobu reaction to form C-N bonds, a fundamental transformation in the synthesis of pharmaceuticals and other bioactive molecules.[2][3][4][]

Physicochemical Properties and Characterization

A summary of the key physicochemical and characterization data for this compound is presented in the table below. This data is essential for its identification, handling, and use in synthesis.

| Property | Value |

| CAS Number | 216959-34-1 |

| Molecular Formula | C₉H₁₅NO₅ |

| Molecular Weight | 217.22 g/mol |

| Appearance | Colorless to pale yellow liquid/solid |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 5.14 (dt, J = 17.2, 1.4 Hz, 1H), 5.05 (dt, J = 10.4, 1.4 Hz, 1H), 4.43 (bs, 1H), 4.21 (bs, 1H), 1.44 (s, 9H), 1.20 (d, J = 6.8 Hz, 3H)[6] |

First Synthesis of this compound

The seminal work by Berrée, Michelot, and Le Corre laid the groundwork for the synthesis of this important reagent. A subsequent detailed and scalable procedure, following the originally reported method, was published by van Veen, Wales, and Clayden in 2021.[6] This procedure provides a clear and reproducible pathway for the gram-scale synthesis of this compound.

Synthetic Pathway

The synthesis involves the reaction of ethyl oxamate with oxalyl chloride, followed by the introduction of the tert-butoxycarbonyl group.

References

- 1. N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions | CoLab [colab.ws]

- 2. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Synthesis of N-Boc Protected Amines using Ethyl N-(tert-butoxycarbonyl)oxamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, indirect method for the synthesis of N-tert-butyloxycarbonyl (N-Boc) protected amines from primary and secondary alcohols utilizing Ethyl N-(tert-butoxycarbonyl)oxamate. This two-step protocol, centered around a Mitsunobu reaction followed by hydrolysis, is particularly effective for the conversion of allylic alcohols to their corresponding N-Boc protected allylic amines with high regioselectivity. Detailed experimental procedures and quantitative data for various substrates are provided to facilitate its application in synthetic chemistry, particularly in the fields of pharmaceutical and natural product synthesis.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. While di-tert-butyl dicarbonate is the most common reagent for the direct N-Boc protection of amines, this compound offers a valuable alternative for the indirect synthesis of N-Boc amines from alcohols. This method proceeds via an initial Mitsunobu reaction to form an N-alkyloxamate intermediate, which is subsequently hydrolyzed to yield the desired N-Boc protected amine. This approach has proven especially advantageous for the synthesis of N-Boc protected allylic amines, a structural motif prevalent in many biologically active molecules.

Experimental Workflow

The synthesis of N-Boc protected amines from alcohols using this compound is a two-step process. The first step is a Mitsunobu reaction where the alcohol is converted to an N-alkyloxamate intermediate. The second step involves the hydrolysis of this intermediate to afford the final N-Boc protected amine.

Caption: General workflow for the two-step synthesis of N-Boc protected amines.

Quantitative Data Summary

The following table summarizes the yields for the two-step synthesis of various N-Boc protected allylic amines from their corresponding allylic alcohols.

| Entry | Substrate (Allylic Alcohol) | Product (N-Boc Amine) | Overall Yield (%)[1] |

| 1 | Cinnamyl alcohol | tert-butyl cinnamylcarbamate | 85 |

| 2 | Geraniol | tert-butyl geranylcarbamate | 78 |

| 3 | Nerol | tert-butyl nerylcarbamate | 75 |

| 4 | (E)-2-Hexen-1-ol | tert-butyl (E)-hex-2-en-1-ylcarbamate | 82 |

| 5 | (Z)-3-Hexen-1-ol | tert-butyl (Z)-hex-3-en-1-ylcarbamate | 75 |

| 6 | 2-Cyclohexen-1-ol | tert-butyl cyclohex-2-en-1-ylcarbamate | 65 |

Detailed Experimental Protocols

Materials and Reagents:

-

Appropriate allylic alcohol

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Protocol 1: Mitsunobu Reaction for the Synthesis of N-Alkyloxamate Intermediate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the allylic alcohol (1.0 equiv.), this compound (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M with respect to the alcohol.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to gradually warm to room temperature and continue stirring for 12–16 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-alkyloxamate intermediate.

Protocol 2: Hydrolysis to N-Boc Protected Amine

-

Dissolve the N-alkyloxamate intermediate (1.0 equiv.) obtained from Protocol 1 in a 3:1 mixture of methanol and water to a concentration of approximately 0.1 M.

-

To this solution, add lithium hydroxide (LiOH) (2.0 equiv.) and stir the mixture at room temperature for 4–6 hours.

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.

-

To the remaining aqueous solution, add ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

Safety Information

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, laboratory coat, and appropriate gloves, must be worn at all times.

-

Diisopropyl azodicarboxylate (DIAD) is toxic and an irritant; handle with extreme care.

-

Triphenylphosphine is an irritant.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note and Protocol: Mitsunobu Reaction with Ethyl N-(tert-butoxycarbonyl)oxamate and Primary Alcohols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, and amines, with inversion of stereochemistry.[1][2][3] This application note provides a detailed protocol for the Mitsunobu reaction using ethyl N-(tert-butoxycarbonyl)oxamate as a nitrogen nucleophile to synthesize N-Boc protected amines from primary alcohols.[4][5] this compound serves as an effective and readily accessible nitrogen source, making this method particularly useful for the introduction of a protected amino group in the synthesis of pharmaceuticals and other bioactive molecules.[6] The reaction typically proceeds under mild conditions with high yields and stereospecificity.[6][7]

The overall transformation involves the activation of the primary alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][8] DIAD is often preferred due to its increased stability and potential for cleaner reactions.[9] The resulting alkoxyphosphonium salt is then displaced by the nitrogen of this compound in an SN2 fashion to yield the desired N-alkylated product.

Experimental Protocol

This protocol outlines a general procedure for the Mitsunobu reaction between a primary alcohol and this compound.

Materials:

-

Primary alcohol

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography (optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon inert atmosphere setup

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution over a period of 10-15 minutes. Ensure the internal temperature does not rise significantly. The order of addition can be critical; for less reactive substrates, pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and nucleophile may be beneficial.[1]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the residue in ethyl acetate (EtOAc).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product is often contaminated with triphenylphosphine oxide and the hydrazide byproduct.

-

Chromatography-free purification: For some substrates, purification can be achieved without column chromatography.[6] This may involve trituration of the crude product with a suitable solvent system (e.g., ether/hexanes) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.

-

Silica Gel Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-(tert-butoxycarbonyl)alkyloxamate.

-

Data Presentation

The following table summarizes representative data for the Mitsunobu reaction of this compound with various primary alcohols. Yields are typically high for unhindered primary alcohols.

| Entry | Primary Alcohol Substrate | Product | Reaction Time (h) | Yield (%) | Reference |

| 1 | Cinnamyl alcohol | Ethyl N-(tert-butoxycarbonyl)-N-cinnamyl-oxamate | 16 | 95 | [6] |

| 2 | Geraniol | Ethyl N-(tert-butoxycarbonyl)-N-geranyl-oxamate | 16 | 88 | [6] |

| 3 | (E)-Hex-2-en-1-ol | Ethyl N-(tert-butoxycarbonyl)-N-((E)-hex-2-en-1-yl)oxamate | 16 | 92 | [6] |

| 4 | Benzyl alcohol | Ethyl N-benzyl-N-(tert-butoxycarbonyl)oxamate | 12-24 | ~80-90 | General expectation |

| 5 | 1-Butanol | Ethyl N-butyl-N-(tert-butoxycarbonyl)oxamate | 12-24 | ~75-85 | General expectation |

*Yields for benzyl alcohol and 1-butanol are estimated based on typical outcomes for primary alcohols in Mitsunobu reactions, as specific data for these substrates with ethyl N-Boc-oxamate was not explicitly found in the provided search results.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the Mitsunobu reaction.

Reaction Mechanism Signaling Pathway

Caption: Simplified Mitsunobu reaction mechanism pathway.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. N-Boc ethyl oxamate: a new nitrogen nucleophile for use in Mitsunobu reactions | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. N-Methyl Allylic Amines from Allylic Alcohols by Mitsunobu Substitution Using N-Boc Ethyl Oxamate [organic-chemistry.org]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. Diisopropyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

Application of Ethyl N-(tert-butoxycarbonyl)oxamate in the Synthesis of Chiral Amines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry and drug development, as the stereochemistry of amine-containing molecules is often critical to their pharmacological activity. A variety of synthetic methods have been developed to access these valuable building blocks. This document focuses on the application of Ethyl N-(tert-butoxycarbonyl)oxamate as a versatile nitrogen nucleophile in the stereospecific synthesis of chiral amines, particularly through the Mitsunobu reaction. This approach allows for the conversion of chiral alcohols into N-Boc protected amines with inversion of stereochemistry, providing a reliable route to a diverse range of chiral amine precursors.

Principle and Advantages

This compound serves as an efficient and practical alternative to other nitrogen sources in the Mitsunobu reaction, such as phthalimide or hydrazoic acid. The key advantages of this reagent include:

-

Stereospecificity: The reaction proceeds with a clean inversion of configuration at the chiral center of the alcohol, making it highly valuable for asymmetric synthesis.

-

Mild Reaction Conditions: The Mitsunobu reaction is conducted under neutral conditions, which are compatible with a wide range of functional groups.

-

Stable Precursor: The resulting N-Boc protected amine is a stable intermediate that can be readily purified.

-

Facile Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to furnish the desired primary amine.

Experimental Protocols

The following protocols are based on the successful application of this compound in the synthesis of N-Boc protected allylic amines from the corresponding allylic alcohols.

Protocol 1: General Procedure for the Mitsunobu Reaction

This protocol describes the stereospecific conversion of a chiral secondary allylic alcohol to the corresponding N-Boc protected allylic amine.

Materials:

-

Chiral allylic alcohol

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of the chiral allylic alcohol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 equiv) and this compound (1.5 equiv).

-

To the resulting stirred suspension, add diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over a period of 5-10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Boc protected allylic amine.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The stereochemical outcome (inversion of configuration) can be confirmed by comparison with known standards or by further derivatization.

Protocol 2: Deprotection of the N-Boc Group

This protocol outlines the removal of the Boc protecting group to yield the chiral primary amine.

Materials:

-

N-Boc protected chiral amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected amine (1.0 equiv) in dichloromethane (0.1 M).

-

Add trifluoroacetic acid (10 equiv) to the solution at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

-

Basify the aqueous layer to pH > 10 with 1 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the chiral primary amine.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various N-Boc protected allylic amines from the corresponding allylic alcohols using this compound under Mitsunobu conditions.

| Entry | Allylic Alcohol Substrate | Product | Yield (%) |

| 1 | (E)-But-2-en-1-ol | Ethyl (E)-N-(but-2-en-1-yl)-N-(tert-butoxycarbonyl)oxamate | 85 |

| 2 | Cinnamyl alcohol | Ethyl N-(cinnamyl)-N-(tert-butoxycarbonyl)oxamate | 92 |

| 3 | (E)-Hex-2-en-1-ol | Ethyl (E)-N-(hex-2-en-1-yl)-N-(tert-butoxycarbonyl)oxamate | 88 |

| 4 | Geraniol | Ethyl N-(geranyl)-N-(tert-butoxycarbonyl)oxamate | 75 |

| 5 | (S)-(-)-Perillyl alcohol | Ethyl N-((R)-(+)-perillyl)-N-(tert-butoxycarbonyl)oxamate | 81 |

Note: The yields are for the isolated N-Boc protected amine after purification.

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from a chiral allylic alcohol to the corresponding chiral N-methyl allylic amine hydrochloride, as a representative application.

Caption: Overall workflow for the synthesis of chiral N-methyl allylic amine hydrochlorides.

Mitsunobu Reaction Signaling Pathway

The diagram below outlines the key steps in the Mitsunobu reaction mechanism for the amination of a chiral alcohol with this compound.

Caption: Mechanism of the Mitsunobu reaction for chiral amine synthesis.

Application Notes and Protocols: A Step-by-Step Guide for the Conversion of Secondary Alcohols to Boc-Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical conversion of secondary alcohols into tert-butoxycarbonyl (Boc)-protected secondary amines, a crucial transformation in organic synthesis and drug development. The protocols outlined below focus on two primary, reliable methods: the Mitsunobu reaction for a direct approach with stereochemical inversion, and a two-step sequence involving the Ritter reaction followed by Boc-protection.

Overall Workflow